An In-Depth Technical Guide to Methyl 2,3-diamino-5-methylbenzoate: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to Methyl 2,3-diamino-5-methylbenzoate: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2,3-diamino-5-methylbenzoate, a compound of interest in medicinal chemistry and drug discovery. While this molecule is not extensively documented in current literature, this document extrapolates from established chemical principles and data from analogous compounds to present a scientifically rigorous projection of its synthesis, molecular structure, and potential applications. This prospective analysis is intended to serve as a foundational resource for researchers embarking on the study of this and related vicinal diaminobenzoate derivatives.
Introduction: The Strategic Importance of Vicinal Diaminobenzenes
Vicinal diamines, particularly on an aromatic scaffold, are privileged structures in medicinal chemistry.[1] Their ability to form stable bidentate chelates with metal ions and to participate in the synthesis of various heterocyclic systems, such as benzimidazoles, makes them valuable synthons.[2] Diaminobenzoic acid derivatives, in particular, have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The strategic placement of amino groups ortho to each other on a benzene ring creates a unique electronic and steric environment, influencing the molecule's reactivity and biological interactions. The addition of a methyl group and a methyl ester functionality, as in the case of Methyl 2,3-diamino-5-methylbenzoate, allows for further fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like characteristics.
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient synthetic route to Methyl 2,3-diamino-5-methylbenzoate is proposed, commencing from the readily available starting material, m-toluic acid. The multi-step synthesis is designed for regiochemical control and high yields, based on well-established organic transformations.
Synthetic Pathway Overview
The proposed synthesis involves a three-stage process:
-
Regioselective Dinitration: Introduction of two nitro groups onto the m-toluic acid backbone.
-
Catalytic Reduction: Conversion of the dinitro intermediate to the corresponding diamine.
-
Fischer Esterification: Formation of the final methyl ester product.
Caption: Proposed synthetic pathway for Methyl 2,3-diamino-5-methylbenzoate.
Detailed Experimental Protocols
The initial and most critical step is the regioselective dinitration of m-toluic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration of m-toluic acid is known to produce a mixture of isomers, with 2-nitro-3-methylbenzoic acid being a significant product under controlled conditions.[5][6] A subsequent, more forceful nitration is required to introduce the second nitro group.
Protocol:
-
First Nitration: To a cooled (0-5 °C) solution of m-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the low temperature.[7] The reaction is stirred for several hours and then quenched by pouring onto ice. The precipitated 2-nitro-3-methylbenzoic acid is collected by filtration.
-
Second Nitration: The isolated 2-nitro-3-methylbenzoic acid is then subjected to a second nitration using a stronger nitrating agent, such as fuming nitric acid in concentrated sulfuric acid, at a slightly elevated temperature to facilitate the introduction of the second nitro group at the 3-position.[8] The reaction mixture is worked up similarly by quenching with ice water to precipitate the 2,3-dinitro-5-methylbenzoic acid.
The reduction of the dinitro compound to the corresponding diamine is a standard transformation, readily achieved by catalytic hydrogenation.[9]
Protocol:
-
The 2,3-dinitro-5-methylbenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 3-4 atm) in a Parr hydrogenator and shaken until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diamino-5-methylbenzoic acid.
The final step is the esterification of the diaminobenzoic acid. The Fischer esterification is a reliable acid-catalyzed method for this purpose.[10][11]
Protocol:
-
The crude 2,3-diamino-5-methylbenzoic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the target compound.
Molecular Structure and Characterization
The precise molecular geometry and electronic structure of Methyl 2,3-diamino-5-methylbenzoate are critical to understanding its reactivity and biological interactions. While experimental crystallographic data for this specific molecule is unavailable, we can infer its structural parameters from closely related compounds and computational modeling.
Predicted Molecular Geometry
Based on the crystal structure of methyl 3,5-diaminobenzoate, the benzene ring is expected to be planar.[12] The amino groups and the methyl ester will exhibit some degree of rotation around their single bonds to the ring. The vicinal amino groups will likely engage in intramolecular hydrogen bonding, which will influence their conformation.
Caption: Predicted 2D structure of Methyl 2,3-diamino-5-methylbenzoate.
| Parameter | Predicted Value | Basis of Prediction |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.41 | Crystal data of similar benzoates[12] |
| C-N | ~1.40 | Standard C-N single bond lengths |
| C-C (ester) | ~1.51 | Standard C-C single bond lengths |
| C=O | ~1.21 | Standard C=O double bond lengths |
| C-O (ester) | ~1.34 | Standard C-O single bond lengths in esters |
| Bond Angles (°) | ||
| C-C-C (aromatic) | ~120 | Ideal sp2 hybridization |
| C-C-N | ~120 | Planar geometry around the ring |
| O=C-O | ~125 | sp2 hybridization of the ester carbonyl |
Predicted Spectroscopic Data
The characterization of Methyl 2,3-diamino-5-methylbenzoate would rely on standard spectroscopic techniques. The following are predicted spectral features based on analogous compounds and established spectroscopic principles.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl ester protons, and the ring methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic H (at C4) | 6.8 - 7.0 | d | Ortho to an amino group and meta to the other amino and the methyl group. |
| Aromatic H (at C6) | 7.1 - 7.3 | d | Ortho to the methyl ester and meta to an amino group. |
| -NH₂ | 4.5 - 5.5 | br s | Broad singlet due to exchange and quadrupole broadening. |
| -OCH₃ | ~3.8 | s | Typical chemical shift for a methyl ester. |
| -CH₃ (ring) | ~2.3 | s | Typical chemical shift for a methyl group on a benzene ring. |
Predicted in CDCl₃. The use of NMR prediction software is recommended for more precise values.[4][13]
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 170 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-COOCH₃ | 120 - 125 |
| -OCH₃ | ~52 |
| -CH₃ (ring) | ~21 |
The IR spectrum will show characteristic absorption bands for the functional groups present.[12][14]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1680 - 1720 | Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |
| C-O Stretch (ester) | 1100 - 1300 | Strong |
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 180.21
-
Key Fragmentation Pathways: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 149, and loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z = 121.
Potential Applications in Drug Discovery
Derivatives of diaminobenzoic acid are recognized for their diverse pharmacological activities.[3] The unique structural features of Methyl 2,3-diamino-5-methylbenzoate make it a promising scaffold for the development of novel therapeutic agents.
As a Precursor for Heterocyclic Synthesis
The vicinal diamine functionality is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2]
Caption: Synthesis of benzimidazoles from the title compound.
Potential as Enzyme Inhibitors
The ability of the diamino moiety to chelate metal ions suggests that this compound and its derivatives could act as inhibitors for metalloenzymes that are implicated in various diseases. Furthermore, diaminobenzoic acid derivatives have been explored as inhibitors of M1 aminopeptidases, which have immune-regulating properties.[15]
Antimicrobial and Anticancer Potential
Numerous studies have highlighted the antimicrobial and cytotoxic activities of aminobenzoic acid derivatives.[3][16] The combination of the diaminobenzoate core with other pharmacophores could lead to the development of potent new drugs in these therapeutic areas.
Conclusion
Methyl 2,3-diamino-5-methylbenzoate represents a promising, yet underexplored, molecular scaffold. This guide has outlined a feasible synthetic pathway, predicted its key structural and spectroscopic features, and highlighted its potential in drug discovery. The information presented herein is intended to provide a solid foundation and rationale for researchers to initiate the synthesis, characterization, and biological evaluation of this intriguing compound. The self-validating nature of the proposed experimental protocols, grounded in established chemical principles, ensures a high probability of success in the laboratory. Further investigation into this and related vicinal diaminobenzoates is warranted and could lead to the discovery of novel therapeutic agents.
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